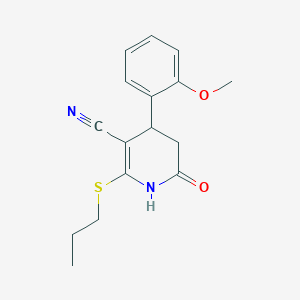
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a propylsulfanyl group, and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include dimethyl carbonate, vanillin, and various catalysts . The reaction conditions often involve refluxing and the use of solvents such as hexane and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
- Various arylpiperazine-based compounds .
Uniqueness
What sets 4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C16H18N2O2S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C16H18N2O2S/c1-3-8-21-16-13(10-17)12(9-15(19)18-16)11-6-4-5-7-14(11)20-2/h4-7,12H,3,8-9H2,1-2H3,(H,18,19) |
Clave InChI |
UOSRQYDOCFSYBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C(C(CC(=O)N1)C2=CC=CC=C2OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-chlorobenzamide](/img/structure/B11684879.png)
![Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11684886.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684897.png)
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11684904.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684909.png)
![dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11684912.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684916.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684922.png)
![2-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684923.png)
![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11684927.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11684945.png)
![4-[(2,5-Dichlorophenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B11684950.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684955.png)
![4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11684956.png)
